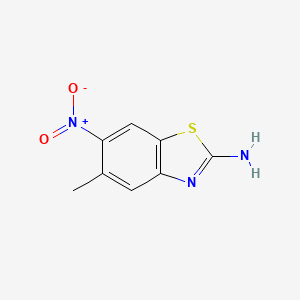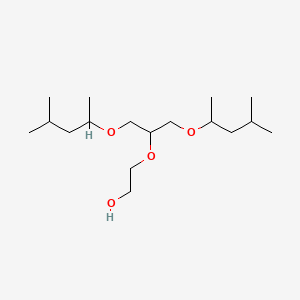
N-Acetyl-L-glutamyl 5-phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-L-glutamyl 5-phosphate is a primary metabolite involved in various metabolic pathways. It is an intermediate in the urea cycle and the metabolism of amino groups. This compound plays a crucial role in the biosynthesis of arginine and other amino acids .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Acetyl-L-glutamyl 5-phosphate can be synthesized through the enzymatic reaction catalyzed by acetylglutamate kinase. This enzyme facilitates the phosphorylation of N-acetyl-L-glutamate using ATP, resulting in the formation of this compound and ADP .
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the enzymatic synthesis route involving acetylglutamate kinase could be scaled up for industrial applications, given the availability of the enzyme and substrates.
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-L-glutamyl 5-phosphate undergoes several types of chemical reactions, including:
Phosphorylation: Catalyzed by acetylglutamate kinase, converting N-acetyl-L-glutamate to this compound.
Common Reagents and Conditions
ATP: Used in the phosphorylation reaction catalyzed by acetylglutamate kinase.
NADP+: Used in the reduction reaction catalyzed by N-acetyl-gamma-glutamyl-phosphate reductase.
Major Products Formed
Aplicaciones Científicas De Investigación
N-Acetyl-L-glutamyl 5-phosphate has several scientific research applications, including:
Biochemistry: Studying its role as an intermediate in the urea cycle and amino acid metabolism.
Industrial Biotechnology: Exploring its use in the production of amino acids and other valuable compounds.
Mecanismo De Acción
N-Acetyl-L-glutamyl 5-phosphate exerts its effects through its involvement in metabolic pathways. It is synthesized from N-acetyl-L-glutamate by acetylglutamate kinase and further converted to N-acetyl-L-glutamate 5-semialdehyde by N-acetyl-gamma-glutamyl-phosphate reductase . These reactions are crucial for the biosynthesis of arginine and other amino acids .
Comparación Con Compuestos Similares
Similar Compounds
N-Acetyl-L-glutamate: The precursor in the synthesis of N-Acetyl-L-glutamyl 5-phosphate.
N-Acetyl-L-glutamate 5-semialdehyde: The product formed from the reduction of this compound.
Uniqueness
This compound is unique due to its specific role as an intermediate in the urea cycle and amino acid metabolism. Its involvement in these pathways distinguishes it from other similar compounds .
Propiedades
Número CAS |
15383-57-0 |
|---|---|
Fórmula molecular |
C7H12NO8P |
Peso molecular |
269.15 g/mol |
Nombre IUPAC |
(2S)-2-acetamido-5-oxo-5-phosphonooxypentanoic acid |
InChI |
InChI=1S/C7H12NO8P/c1-4(9)8-5(7(11)12)2-3-6(10)16-17(13,14)15/h5H,2-3H2,1H3,(H,8,9)(H,11,12)(H2,13,14,15)/t5-/m0/s1 |
Clave InChI |
FCVIHFVSXHOPSW-YFKPBYRVSA-N |
SMILES isomérico |
CC(=O)N[C@@H](CCC(=O)OP(=O)(O)O)C(=O)O |
SMILES canónico |
CC(=O)NC(CCC(=O)OP(=O)(O)O)C(=O)O |
Descripción física |
Solid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanol](/img/structure/B13946390.png)
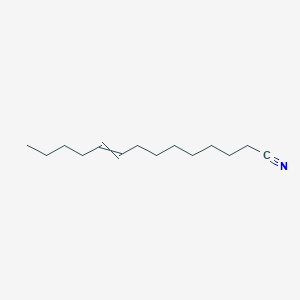
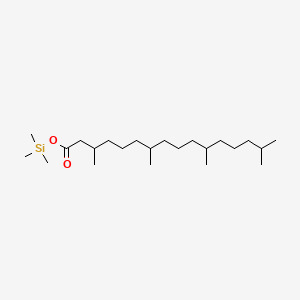
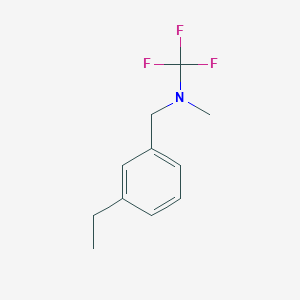
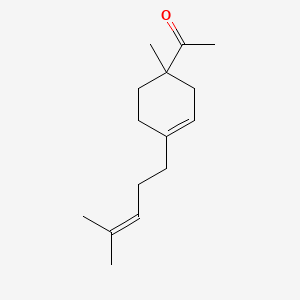
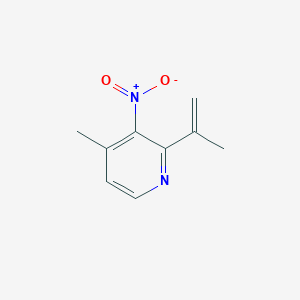
![2-amino-9-[(1R,3R,4R)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-1H-purin-6-one](/img/structure/B13946426.png)
![Benzo[b]thiophen-5-amine, 2-[(4-phenyl-1-piperazinyl)methyl]-](/img/structure/B13946427.png)

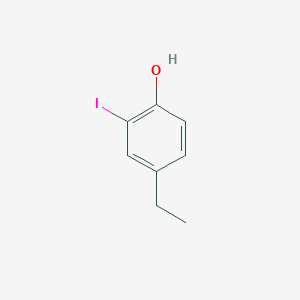
![2-[2-(4-propan-2-ylphenyl)-1,3-benzothiazol-5-yl]acetic acid](/img/structure/B13946439.png)

